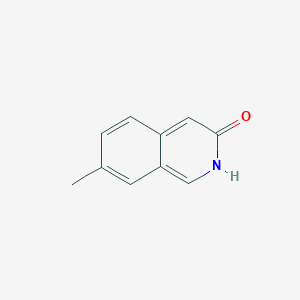

7-Methyl-2,3-dihydroisoquinolin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

51463-02-6 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

7-methyl-2H-isoquinolin-3-one |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-5-10(12)11-6-9(8)4-7/h2-6H,1H3,(H,11,12) |

InChI Key |

BJPGLZPADUQUHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CNC(=O)C=C2C=C1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations for 7 Methyl 2,3 Dihydroisoquinolin 3 One

Retrosynthetic Analysis and Key Precursors for 7-Methyl-2,3-dihydroisoquinolin-3-one Synthesis

A retrosynthetic analysis of this compound provides a logical framework for identifying potential starting materials and key bond disconnections. The target structure is a lactam, a cyclic amide, embedded within the dihydroisoquinoline framework.

The most common disconnections for this type of structure are at the C4-C4a and N2-C1 bonds. This approach points to a multi-component reaction, such as the Castagnoli-Cushman reaction, which involves the condensation of a homophthalic anhydride with an imine. For the specific synthesis of the 7-methyl substituted target, this would necessitate starting with 4-methylhomophthalic anhydride . This precursor ensures the methyl group is positioned correctly in the final aromatic ring.

An alternative disconnection can be made at the C4-C4a and N2-C3 bonds. This strategy suggests a cyclization reaction of an N-substituted 2-vinyl-4-methylbenzamide or a related derivative. This pathway is common in modern transition-metal-catalyzed syntheses involving C-H activation.

Key precursors for the synthesis of this compound, based on these analyses, include:

4-Methylhomophthalic anhydride: A crucial precursor for syntheses like the Castagnoli-Cushman reaction.

p-Tolualdehyde or 4-Methylbenzaldehyde: Used to form the necessary imine component for multicomponent reactions.

4-Methylphenylacetic acid derivatives: Can be elaborated into precursors for intramolecular cyclization reactions.

N-substituted amides derived from 4-methylbenzoic acid: These are common starting materials for modern C-H activation/annulation strategies.

Classical and Modern Methodologies for Dihydroisoquinolinone Ring System Formation

The formation of the dihydroisoquinolinone ring system can be achieved through a variety of synthetic methods, ranging from classical named reactions to modern catalytic processes.

Classical Methodologies: Traditional approaches often involve multi-step sequences. While powerful, these methods can sometimes be limited by harsh reaction conditions or a narrow substrate scope. researchgate.net

Bischler-Napieralski Reaction: This reaction typically forms 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides. A modification of this approach, using different precursors, can lead to the isoquinolinone core. acs.org

Pomeranz-Fritsch–Bobbitt Cyclization: This is a well-established method for synthesizing the isoquinoline (B145761) core and its derivatives. nih.govmdpi.com It involves the acid-catalyzed cyclization of a benzylaminoacetal. nih.gov

Castagnoli-Cushman Reaction (CCR): This is a highly effective three-component reaction for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov It involves the reaction of a homophthalic anhydride with an aldehyde and an amine to form the core structure in a single step. nih.govmdpi.com This method is particularly relevant for creating substituted lactams.

Modern Methodologies: Contemporary methods often rely on transition-metal catalysis, which offers advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed C-H Activation/Annulation: This has become a prominent strategy for constructing heterocyclic scaffolds. mdpi.com Catalysts based on palladium (Pd), rhodium (Rh), or cobalt (Co) can direct the annulation of amides with coupling partners like alkenes or alkynes to form the dihydroisoquinolinone ring. organic-chemistry.org This approach builds the ring system efficiently by forming key C-C and C-N bonds.

Photocatalytic Strategies: Recent innovations include photocatalytic [4+2] skeleton-editing strategies that can produce dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.gov

Comparison of Synthetic Methodologies

| Methodology | Type | Key Features | Typical Precursors |

| Bischler-Napieralski | Classical | Acid-catalyzed cyclization of amides | β-Arylethylamides |

| Pomeranz-Fritsch–Bobbitt | Classical | Acid-catalyzed cyclization of benzylaminoacetals | Benzylaminoacetals |

| Castagnoli-Cushman | Classical | Three-component reaction, forms lactam ring | Homophthalic anhydride, aldehyde, amine |

| C-H Activation/Annulation | Modern | Transition-metal catalyzed, high efficiency | N-Aryl amides, alkenes/alkynes |

| Photocatalysis | Modern | Light-mediated, novel bond formations | Vinyl azides, NHPI esters |

Regioselective Synthesis of 7-Methyl Substitution Pattern

Achieving the specific 7-methyl substitution pattern is entirely dependent on the regiochemistry of the starting materials. The synthetic strategy must be designed to control the placement of the methyl group on the aromatic ring.

The most straightforward approach is to begin with a precursor that already contains the methyl group at the desired para-position relative to the point of cyclization. For instance:

In a Castagnoli-Cushman reaction , the use of 4-methylhomophthalic anhydride ensures that the resulting dihydroisoquinolinone will be methylated at the 7-position.

In C-H activation/annulation strategies , starting with an N-methoxy-4-methylbenzamide directs the cyclization to occur ortho to the amide directing group, thereby placing the methyl group at the correct 7-position in the final product.

The importance of precursor selection is paramount, as other isomers of the starting materials would lead to different substitution patterns on the isoquinoline core. For example, using 3-methylhomophthalic anhydride would result in the 6-methyl or 8-methyl isomer. Therefore, the regioselective synthesis of the 7-methyl pattern is a matter of precursor control rather than a feature of the cyclization reaction itself. nih.govrsc.org

Advanced Synthetic Methodologies for Analogues and Derivatives of this compound

Catalytic Approaches in Dihydroisoquinolinone Synthesis

Catalysis is at the forefront of modern synthetic strategies for dihydroisoquinolinones, offering enhanced efficiency and selectivity. researchgate.net Transition metals, in particular, play a pivotal role.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H activation and annulation reactions. organic-chemistry.org For example, a Pd-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes can produce 3,4-dihydroisoquinolones. organic-chemistry.org Similarly, Pd-catalyzed domino reactions, such as a Heck/Suzuki cascade, have been developed to access chiral disubstituted dihydroisoquinolinones. acs.org

Rhodium (Rh) and Cobalt (Co) Catalysis: Rh(III) and Co(III) complexes are also effective catalysts for C-H activation. They can facilitate the [4+2] cycloaddition of amides with various coupling partners, including simple alkenes like ethylene, to yield dihydroisoquinolones. organic-chemistry.org

Copper (Cu) Catalysis: Copper-catalyzed tandem radical addition/cyclization reactions of N-arylcinnamamides provide another route to the dihydroquinolin-2(1H)-one core, which is structurally related to the target molecule. mdpi.com

Examples of Catalytic Systems

| Catalyst System | Reaction Type | Key Advantage |

| Pd(OAc)₂ / Ligand | C-H Activation / Annulation | High functional group tolerance |

| [RhCpCl₂]₂ | C-H Activation / Cycloaddition | Can utilize simple alkenes |

| [CoCp(CO)I₂] | Asymmetric C-H Functionalization | Access to chiral products |

| Cu₂O / Oxidant | Radical Addition / Cyclization | Alternative mechanistic pathway |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. nih.govmdpi.com

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a primary goal. nih.govresearchgate.netjddhs.com Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalysis: The use of catalysts, as discussed previously, is a core principle of green chemistry. Catalysts increase reaction efficiency, reduce energy consumption, and allow for reactions with higher atom economy, thereby minimizing waste. nih.govmdpi.com Recyclable catalysts further enhance the sustainability of the process. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Multicomponent reactions, like the Castagnoli-Cushman reaction, are often highly atom-economical.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

While this compound itself is achiral, derivatives with substituents at the C1 or C4 positions can be chiral. The synthesis and separation of single enantiomers are often critical for biological applications.

Stereoselective Synthesis: This approach aims to create a specific enantiomer directly.

Asymmetric Catalysis: This is a powerful method for achieving stereoselectivity. Chiral transition-metal complexes, such as cobalt(III) complexes with chiral cyclopentadienyl ligands, can catalyze asymmetric C-H functionalization to produce dihydroisoquinolones with high enantioselectivity. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been used in the stereoselective synthesis of various pyrroloisoquinoline and tetrahydroisoquinoline systems. researchgate.net

Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.orgyoutube.com

Diastereomeric Salt Formation: This is the most common method for chiral resolution. wikipedia.org The racemic mixture (e.g., a chiral carboxylic acid derivative of the target molecule) is reacted with a single enantiomer of a chiral resolving agent (often a chiral amine or acid). wikipedia.orgveranova.com This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.orgyoutube.com The resolving agent is then removed to yield the pure enantiomer.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC) to separate enantiomers. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.comnih.gov

Common Chiral Resolving Agents

| Type | Examples |

| Chiral Acids | (+)-Tartaric acid, (S)-Mandelic acid, (-)-Camphorsulfonic acid |

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-1-Phenylethylamine |

Structure Activity Relationship Sar Studies of 7 Methyl 2,3 Dihydroisoquinolin 3 One Derivatives

Design and Synthesis of Structural Analogues for SAR Elucidation

The systematic evaluation of SAR necessitates the design and synthesis of a library of structural analogues. For the dihydroisoquinolinone core, synthetic strategies often begin with readily available starting materials that allow for diversification at key positions. A common approach involves the construction of the core heterocyclic system followed by the introduction of various substituents.

For instance, a synthetic route to access dihydroisoquinolinone analogues for SAR studies might start from a substituted indanone. One reported strategy begins with 5,6-dimethoxyindan-1-one, which undergoes selective demethylation. The resulting phenol (B47542) can be protected, for example, with a benzyl (B1604629) group. Subsequent reaction with sodium azide (B81097) and methanesulfonic acid can accomplish the ring expansion to form the desired dihydroisoquinolinone core. This core structure then serves as a versatile intermediate for further modifications. nih.gov

Key diversification points for SAR studies on the 7-methyl-2,3-dihydroisoquinolin-3-one scaffold include:

The Nitrogen Atom (N-2): This position is readily amenable to substitution, allowing for the introduction of a wide range of alkyl, aryl, acyl, and sulfonyl groups.

The Benzene (B151609) Ring: Modifications at the C-5, C-6, and C-8 positions can explore the effects of electronic and steric properties on activity.

The Lactam Moiety: Changes at the C-3 carbonyl group or the adjacent C-4 position can probe the importance of this region for target binding.

The synthesis of these analogues allows researchers to systematically probe the chemical space around the core scaffold and build a comprehensive understanding of the structural requirements for biological activity.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying substituents at various positions on the this compound core can have a profound impact on biological activity and selectivity. SAR studies on related dihydroisoquinolin-1-one scaffolds have provided significant insights, particularly in the context of anticancer activity through tubulin inhibition. nih.gov These findings offer a valuable framework for understanding potential trends in the this compound series.

The N-2 position of the dihydroisoquinolinone ring is a critical handle for SAR exploration. In studies of related dihydroisoquinolin-1-one analogues designed as steroidomimetic microtubule disruptors, the nature of the substituent at N-2 was found to be crucial for antiproliferative activity. nih.gov Analogues were synthesized by connecting the dihydroisoquinolinone core to various methoxyaryl groups through different linkers attached at the N-2 position.

Research has shown that a carbonyl linker connecting the N-2 atom to a substituted phenyl ring often results in potent compounds. For example, attaching a 3,4,5-trimethoxybenzoyl group at this position led to compounds with significant in vitro antiproliferative activities. nih.govresearchgate.net This suggests that the N-acyl group plays a key role in orienting the molecule within the biological target, likely the colchicine (B1669291) binding site of tubulin.

| Compound/Analogue | N-2 Substituent | Linker | Biological Activity (GI50) |

| 16g (analogue) | 3,4,5-trimethoxybenzoyl | Carbonyl | 51 nM (DU-145 cells) |

| 16f (analogue) | 3,5-dimethoxybenzoyl | Carbonyl | Potent anti-tubulin activity |

Data derived from studies on 6-hydroxy-7-methoxy-dihydroisoquinolin-1-one analogues. nih.gov

The substitution pattern on the benzene portion of the dihydroisoquinolinone ring significantly influences biological activity. The electronic and steric properties of these substituents can affect target binding affinity and pharmacokinetic properties. In the context of antitubulin agents, a 6-hydroxy-7-methoxy substitution pattern on the dihydroisoquinolin-1-one core was found to be highly favorable for potent activity. nih.gov

The C-3 carbonyl group is a key structural feature of the dihydroisoquinolin-3-one scaffold. As a hydrogen bond acceptor, it is likely involved in critical interactions with biological targets. While direct modification of the carbonyl itself (e.g., conversion to a thiocarbonyl or imine) can be synthetically challenging, it represents a potential avenue for SAR exploration.

Modifications at the adjacent C-4 position can influence the conformation and electronic properties of the lactam ring. Introducing substituents at this position can introduce steric hindrance or new interaction points, thereby modulating activity and selectivity.

Scaffold Hopping and Bioisosteric Replacements Strategies Incorporating the Dihydroisoquinolinone Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govspirochem.com These approaches are particularly useful for navigating intellectual property landscapes, enhancing potency, and optimizing ADME (absorption, distribution, metabolism, and excretion) profiles. niper.gov.in

Scaffold hopping involves replacing the central core of a molecule with a structurally distinct scaffold that maintains a similar 3D arrangement of key functional groups. nih.govbhsai.org For the this compound core, a scaffold hopping strategy could involve replacing the dihydroisoquinolinone ring system with other bicyclic heterocycles, such as dihydroquinoxalinones, thienopyridines, or isoindolinones, that can project substituents in a similar spatial orientation. nih.govresearchgate.netmdpi.com The goal is to discover a completely new molecular backbone that mimics the biological function of the original lead compound. bhsai.org

Bioisosteric replacement is a more conservative approach where an atom or a group of atoms is exchanged for another with broadly similar physicochemical or topological properties. cambridgemedchemconsulting.comdrughunter.com This strategy is used to fine-tune a lead compound's characteristics. benthamscience.com

Examples of bioisosteric replacements relevant to the this compound scaffold include:

Carboxylic Acid/Amide Bioisosteres: The lactam (cyclic amide) functionality in the core could be mimicked by other groups. For example, heterocyclic rings like oxadiazoles (B1248032) or triazoles can act as amide bioisosteres, potentially improving metabolic stability. drughunter.com

Ring Atom Replacements: Replacing the C-4 carbon with a nitrogen atom would yield a quinazolinone-type structure.

Substituent Bioisosteres: The methyl group at the C-7 position could be replaced with other small lipophilic groups such as a chlorine atom or a trifluoromethyl group to modulate potency and metabolic stability.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Lactam (Amide) | 1,2,4-Oxadiazole | Mimics H-bonding, can enhance metabolic stability. drughunter.com |

| Methyl (-CH3) | Chlorine (-Cl) | Similar size, alters electronic properties. |

| Benzene Ring | Pyridine or Thiophene Ring | Modulates solubility, metabolism, and target interactions. |

| Carbonyl (C=O) | Sulfone (SO2) | Maintains geometry and hydrogen bond accepting potential. |

These strategies enable medicinal chemists to systematically optimize the dihydroisoquinolinone scaffold to generate new drug candidates with superior profiles.

Conformational Analysis and its Influence on SAR of this compound Analogues

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into its target's binding site. Conformational analysis of this compound analogues is essential for a complete understanding of their SAR.

The dihydroisoquinolinone ring system is not perfectly planar. The saturated portion of the heterocyclic ring can adopt different conformations, such as a half-chair or envelope, which influences the spatial orientation of the substituents. acs.org The presence of the double bond and the fusion to the benzene ring impose significant conformational constraints.

In studies of related dihydroisoquinolin-1-one antitubulin agents, computational and X-ray crystallographic analyses revealed that the conformation is dictated by electrostatic repulsion between the carbonyl group of the lactam ring and an adjacent carbonyl group in the N-2 acyl substituent. nih.gov This repulsion forces the molecule to adopt a specific, twisted, "steroid-like" conformation. This preferred conformation is believed to be responsible for the high affinity of these compounds for the colchicine binding site on tubulin and, consequently, their potent antiproliferative activity. nih.gov

The 7-methyl group itself can influence the local conformation of the benzene ring and its interaction with substituents on the heterocyclic ring. Understanding these conformational preferences through techniques like NMR spectroscopy, X-ray crystallography, and computational modeling is crucial for rationalizing observed SAR and for the prospective design of new, more potent analogues. acs.org

Mechanistic Investigations of Biological Activities of 7 Methyl 2,3 Dihydroisoquinolin 3 One

Cellular Target Identification and Validation

The biological activity of compounds based on the dihydroisoquinolinone scaffold, such as 7-Methyl-2,3-dihydroisoquinolin-3-one, is largely defined by their ability to interact with specific cellular proteins. Research has focused on identifying and validating these targets through various biochemical and cellular assays.

Enzyme Inhibition Studies (e.g., MDM2, Leucine (B10760876) Aminopeptidase)

Dihydroisoquinolinone derivatives have emerged as potent inhibitors of specific enzymes, most notably Murine Double Minute 2 (MDM2) and Leucine Aminopeptidase (B13392206) (LAP).

MDM2 Inhibition: The MDM2 protein is a critical negative regulator of the p53 tumor suppressor. Blocking the interaction between p53 and MDM2 is a key strategy in cancer therapy. Dihydroisoquinolinone derivatives have been identified as potent small-molecule inhibitors of this protein-protein interaction. nih.govresearchgate.net One extensively studied derivative, NVP-CGM097, binds to human MDM2 with high affinity, demonstrating the potential of this chemical class. acs.org

X-ray crystallography has revealed that the dihydroisoquinolinone scaffold fits into the p53-binding pocket on MDM2. nih.govacs.org Specifically, it orients its substituent groups to occupy the three critical binding pockets that normally accommodate the p53 residues Phe-19, Trp-23, and Leu-26. acs.org For instance, in one potent derivative, the p-chlorophenyl group at the C1 position inserts deep into the Trp-23 binding pocket, while other substituents at the C6 and C7 positions fill the Leu-26 pocket. acs.org This structural mimicry effectively disrupts the MDM2-p53 interaction.

| Compound Derivative | Target | Assay | IC50 (nM) |

| NVP-CGM097 (1) | Human MDM2 | TR-FRET | 1.7 |

| Compound 3 (C1-(S)-stereoisomer) | MDM2 | TR-FRET | 2.3 |

| Compound 4 (C1-(R)-stereoisomer) | MDM2 | TR-FRET | 1170 |

| Nutlin-3a | Human MDM2 | TR-FRET | 8.0 |

Data sourced from Holzer et al., J Med Chem, 2015. acs.org

Leucine Aminopeptidase Inhibition: The 3,4-dihydroisoquinoline (B110456) scaffold has also been investigated for its inhibitory activity against Leucine Aminopeptidase (LAP), a metalloenzyme whose overexpression is linked to tumor proliferation and invasion. nih.gov In silico screening and molecular docking studies have suggested that compounds with this core structure can act as potential LAP inhibitors. nih.gov These studies indicate that the dihydroisoquinoline moiety can engage in hydrophobic and hydrogen-bonding interactions with key amino acid residues within the active site of LAP. nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Derivatives of the dihydroisoquinolinone structure have been shown to act as ligands for specific receptors, indicating another avenue for their biological activity.

Sigma-2 Receptor: Radioligand binding studies have identified certain 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl derivatives as highly selective ligands for the sigma-2 receptor. sci-hub.senih.gov This receptor is implicated in various cellular functions, including calcium signaling and cholesterol homeostasis, and is considered a potential target for treating conditions like neuropathic pain. sci-hub.senih.gov These studies demonstrate a preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptors. nih.gov

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a primary mechanism for the biological effects of dihydroisoquinolinone derivatives. ajwilsonresearch.comnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. ajwilsonresearch.com

The most significant example for this class of compounds is the inhibition of the p53-MDM2 interaction. nih.govresearchgate.netacs.org By physically blocking the binding of p53 to MDM2, these small molecules prevent the degradation of p53. This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions. acs.org Cellular assays confirm this mechanism, showing that treatment with these inhibitors leads to the nuclear translocation of p53 and the activation of p53-dependent gene transcription. acs.orgnih.gov

Molecular and Cellular Pathways Affected by this compound

The interaction of this compound derivatives with their cellular targets triggers a cascade of downstream events, profoundly affecting key cellular pathways that govern cell fate.

Apoptosis and Cell Death Mechanisms (e.g., mitochondria-mediated, autophagy induction)

Mitochondria-Mediated Apoptosis: A primary consequence of p53 activation, following MDM2 inhibition by dihydroisoquinolinone derivatives, is the induction of apoptosis. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic proteins from the Bcl-2 family, such as Bax. nih.gov This shifts the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases (like caspase-3 and -7) that execute the apoptotic program. nih.govnih.govnih.gov Studies on related compounds have demonstrated a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in cytochrome c release, consistent with a mitochondria-mediated apoptotic pathway. nih.govnih.gov

Autophagy Induction: Autophagy is a cellular degradation process that removes damaged organelles and proteins. csic.es The mTOR signaling pathway is a master negative regulator of autophagy. csic.esnih.gov While direct evidence linking this compound to autophagy is limited, the broader class of isoquinoline (B145761) alkaloids has been associated with the modulation of autophagic pathways. nih.gov Autophagy can sometimes be a pro-survival mechanism, but in other contexts, it can lead to a form of programmed cell death. nih.gov

Cell Cycle Regulation and Arrest

The tumor suppressor p53 is a crucial regulator of the cell cycle, acting as a checkpoint to halt cell division in response to cellular stress, such as that induced by MDM2 inhibitors. nih.govnih.gov Upon activation, p53 can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. researchgate.net The p21 protein binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing cell cycle arrest, typically at the G1/S or G2/M transitions. nih.govnih.gov

Studies on compounds with similar heterocyclic structures have shown a significant induction of cell cycle arrest in the G2/M phase. nih.govnih.gov Flow cytometry analysis of cells treated with these compounds reveals a dose-dependent increase in the population of cells in the G2/M phase. nih.gov This arrest is often accompanied by the downregulation of key G2/M regulatory proteins, including Cyclin B1, CDK1, and CDC25C, which is consistent with the activation of a p53-mediated checkpoint. nih.gov

| Cell Line | Compound Treatment | Effect |

| HeLa | CDS-3078 (related small molecule) | G2/M phase arrest |

| HepG2 | 3'-desmethylarctigenin | G2/M phase arrest |

Data from multiple sources demonstrating cell cycle effects of related compounds. nih.govnih.gov

Modulation of Specific Biological Processes (e.g., anti-inflammatory, antimicrobial, neuroprotective effects)

Based on the structural class of isoquinolines, this compound could be hypothesized to possess a range of biological activities. Experimental validation would be required to confirm these.

Anti-inflammatory Effects: The anti-inflammatory potential would be assessed using cellular models, such as macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Researchers would measure the compound's ability to reduce the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). nih.govnih.govmdpi.com For example, studies on other methyl-substituted heterocyclic compounds have demonstrated a dose-dependent reduction in these inflammatory markers. nih.govmdpi.com

Antimicrobial Activity: To determine antimicrobial effects, the compound would be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe, would be determined. researchgate.net For example, various isoquinoline alkaloids have demonstrated antibacterial activity against pathogens like Pseudomonas aeruginosa. internationalscholarsjournals.com

Neuroprotective Effects: Neuroprotective properties are often investigated using neuronal cell cultures exposed to neurotoxins. The ability of the compound to protect neurons from cell death is quantified. For instance, the related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been shown to protect cultured rat mesencephalic neurons from various toxins, suggesting potential applications in neurodegenerative diseases. nih.govnih.gov

A summary of hypothetical findings for a novel dihydroisoquinolinone derivative might look like this:

| Biological Process | Assay | Key Finding |

| Inflammation | LPS-stimulated RAW264.7 macrophages | Reduction of TNF-α secretion |

| Bacterial Growth | MIC assay against S. aureus | MIC = 16 µg/mL |

| Neuroprotection | SH-SY5Y cells treated with rotenone | Increased cell viability by 40% |

This table is for illustrative purposes only and is based on general methodologies in the field.

Phenotypic Screening and Deconvolution Strategies for Novel Activities

Phenotypic screening is a powerful approach in drug discovery that identifies compounds causing a desired change in a cell or organism's phenotype without prior knowledge of the drug's target. ed.ac.ukmdpi.com

Phenotypic Screening: this compound could be included in a library of small molecules and tested in a variety of phenotypic assays. These can range from simple cell viability screens to complex high-content imaging assays that measure multiple cellular parameters (e.g., cell morphology, organelle health, protein localization). ed.ac.ukmdpi.com A successful "hit" from such a screen would be a compound that elicits a specific, desirable phenotype, such as inducing cancer cell death or promoting neuronal differentiation.

Target Deconvolution: Once a compound is identified as a hit in a phenotypic screen, the next critical step is to identify its molecular target(s), a process known as target deconvolution. researchgate.netnih.gov This is essential for understanding the compound's mechanism of action and for further optimization. Common strategies include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding proteins from a cell lysate. nih.gov

Computational Prediction: The structure of the compound is used to search databases of known protein structures to predict potential binding partners. researchgate.net

Genetic Approaches: Techniques like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thus pointing to the target or its pathway.

The combination of phenotypic screening with robust target deconvolution strategies provides a pathway to discover novel biological activities and mechanisms of action for uncharacterized compounds like this compound. researchgate.netnih.gov

Advanced Analytical Techniques in the Research of 7 Methyl 2,3 Dihydroisoquinolin 3 One

Spectroscopic Methods for Mechanistic Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the intricate details of molecular interactions and the kinetics of binding events.

Advanced Nuclear Magnetic Resonance (NMR) for Ligand-Protein Complexes:

Advanced NMR methods are pivotal in characterizing the binding mode of ligands to their protein targets, especially for weak interactions which are common in early-stage drug discovery. nih.gov Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the ligand-protein interface. nih.gov For a compound like 7-Methyl-2,3-dihydroisoquinolin-3-one, these methods can identify the specific protons of the molecule that are in close proximity to the protein's binding pocket, thereby mapping the binding orientation. For instance, in the study of weak protein-ligand complexes, selective methyl labeling of the protein can simplify complex NMR spectra and provide unambiguous intermolecular NOE cross-peaks, which is a strategy that could be applied to study the interaction of this compound with its target. nih.gov

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the structures of chiral molecules and investigating conformational changes in proteins upon ligand binding. researchgate.net While this compound itself may not be chiral, its interaction with a chiral macromolecule like a protein can induce a CD signal. Furthermore, any conformational changes in the secondary structure of the target protein upon binding of this compound can be monitored by far-UV CD spectroscopy. Theoretical calculations, such as those using density functional theory, can complement experimental CD spectra to provide a more detailed understanding of the observed spectral features. nih.gov

Fluorescence Spectroscopy for Binding Kinetics:

Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions and determining binding constants. nih.gov This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) upon binding of the ligand, or by using a fluorescently labeled ligand. Single-molecule fluorescence methodologies can be employed to quantify the binding and dissociation kinetics of molecules at their target sites within DNA or nucleosomes. nih.gov For this compound, if its target protein has fluorescent residues in or near the binding site, titration experiments can be performed to determine the binding affinity (Kd).

| Technique | Application for this compound | Information Gained |

| Advanced NMR | Studying interaction with a target protein | Binding site mapping, ligand orientation, affinity |

| Circular Dichroism | Assessing conformational changes in the target protein | Secondary structure changes upon binding |

| Fluorescence Spectroscopy | Determining binding affinity and kinetics | Dissociation constant (Kd), on/off rates |

Mass Spectrometry for Metabolite Identification and Proteomic Applications

Mass spectrometry (MS) is a cornerstone technique in metabolomics and proteomics due to its high sensitivity and resolution. ijpras.comnih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites of a drug candidate like this compound in biological matrices. ijpras.com The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of metabolites. nih.govthermofisher.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information for their unambiguous identification. nih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate, all of which would be readily detectable by mass spectrometry. For instance, in the analysis of flavonoids and their derivatives, LC-MS has been instrumental in identifying various glycosylated and acylated forms. mdpi.com

In the realm of proteomics, MS-based approaches can be used to identify the protein targets of this compound. This can be achieved through techniques like chemical proteomics, where a modified version of the compound is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

| Mass Spectrometry Approach | Application for this compound | Key Advantages |

| LC-HRMS | Identification of metabolites in in vitro and in vivo samples | Accurate mass for elemental composition, high sensitivity |

| LC-MS/MS | Structural elucidation of metabolites | Fragmentation patterns for structural confirmation |

| Chemical Proteomics | Identification of protein binding partners | Unbiased target identification |

X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structure Determination

Determining the three-dimensional structure of a ligand bound to its target protein is crucial for structure-based drug design.

X-ray Crystallography:

X-ray crystallography is a high-resolution technique that provides detailed atomic-level information about the binding mode of a ligand. nih.gov Obtaining a co-crystal structure of this compound bound to its target would reveal the precise orientation of the inhibitor in the active site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. acs.org For example, the crystal structure of a related dihydroisoquinolinone derivative bound to MDM2 revealed that the C1 p-chlorophenyl residue binds in the Trp-23 binding pocket, providing critical information for further optimization. acs.org Similarly, structural studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole have been confirmed by X-ray single crystal diffraction analysis. mdpi.com While obtaining suitable crystals can be a bottleneck, the resulting structural information is invaluable.

Cryo-Electron Microscopy (Cryo-EM):

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov Recent advances in detector technology and image processing have enabled the determination of near-atomic resolution structures of protein-ligand complexes. nih.gov For a target of this compound that is part of a large complex, Cryo-EM could be the method of choice for structural elucidation.

| Structural Biology Technique | Application for this compound | Resolution |

| X-ray Crystallography | Co-crystal structure with the target protein | Atomic |

| Cryo-Electron Microscopy | Structure of the compound bound to a large protein complex | Near-atomic |

Microcalorimetry and Biophysical Assays for Binding Thermodynamics

Understanding the thermodynamic drivers of ligand binding is essential for rational drug design.

Isothermal Titration Calorimetry (ITC):

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) of binding. youtube.com From these parameters, the entropy (ΔS) of binding can be calculated. This complete thermodynamic profile provides insights into the forces driving the interaction between this compound and its target. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could be due to the release of water molecules from the binding site. nih.govwhiterose.ac.uk

Other Biophysical Assays:

A variety of other biophysical assays can be used to characterize the binding of this compound. These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST). These techniques can provide kinetic data (kon and koff rates) in addition to binding affinity, offering a more dynamic view of the interaction. nih.gov

| Biophysical Assay | Thermodynamic/Kinetic Parameters | Throughput |

| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Low |

| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Medium |

| Bio-Layer Interferometry (BLI) | Kd, kon, koff | High |

| Microscale Thermophoresis (MST) | Kd | High |

Potential Applications and Future Research Directions

7-Methyl-2,3-dihydroisoquinolin-3-one as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged structures," first introduced in 1988, describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.govscispace.com These scaffolds serve as valuable starting points in drug discovery, allowing medicinal chemists to synthesize libraries of compounds with a high probability of yielding biologically active molecules against various receptors. nih.govnih.gov

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, a close structural relative of dihydroisoquinolinone, is widely recognized as a privileged scaffold. mdpi.com THIQ-based compounds, both natural and synthetic, exhibit a wide array of biological activities, targeting infective pathogens and neurodegenerative disorders. nih.govrsc.org Similarly, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, another nitrogen-containing heterocyclic motif, is also emerging as a privileged scaffold, with derivatives showing diverse mechanisms of action. nih.govrsc.org

The dihydroisoquinolinone core itself is a prevalent feature in numerous natural products with established biological activities. nih.gov This recurrence in nature suggests an evolutionary selection for this particular chemical architecture to interact with biological systems. Its utility as a privileged scaffold is demonstrated by its use in the discovery of synthetic drug molecules, including antitumor, antimicrobial, antiviral, and antifungal agents. nih.govarkat-usa.org The fused pyrrolo[2,1-a]isoquinoline (B1256269) system, which contains the isoquinoline (B145761) core, is found in marine alkaloids like lamellarins and exhibits potent cytotoxic and topoisomerase inhibitory activities. nih.gov The versatility of the isoquinoline and dihydroisoquinolinone frameworks makes them prime candidates for the design and synthesis of new libraries of compounds aimed at a broad range of biological targets. nih.govnih.gov

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.comyoutube.com The goal is to transform a promising lead into a viable drug candidate. wuxiapptec.com

For dihydroisoquinolinone scaffolds, lead optimization involves a detailed exploration of its structure-activity relationships (SAR). edx.org This process identifies which parts of the molecule are essential for binding to the target (the pharmacophore) and which parts can be modified to enhance drug-like properties. edx.org For example, in the development of quinolinone derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an early lead compound was optimized to improve its ADME properties, ultimately yielding a preclinical candidate with enhanced oral bioavailability. nih.gov Similarly, structure-based optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines led to the identification of a potent antibacterial agent against several multidrug-resistant pathogens. nih.gov

Key strategies in the optimization of such scaffolds include:

Functional Group Modification: Introducing or altering substituents at various positions on the dihydroisoquinolinone ring system can significantly impact biological activity. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed that the presence of a C4-carboxyl group was crucial for antioomycete activity. rsc.org

Stereochemical Control: The three-dimensional arrangement of atoms can be critical for target binding. Enantioselective synthesis is often employed to prepare optically pure isomers, which may exhibit vastly different potency and selectivity. mdpi.com

Pharmacophore Simplification: By identifying the essential binding elements of a complex lead, simpler analogues can be designed that are easier to synthesize, accelerating the optimization process. edx.org

These optimization efforts are often guided by computational modeling and X-ray crystallography, which can reveal how the molecule binds to its target protein, providing a rational basis for further chemical modifications. nih.govnih.gov

Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov The primary advantages of this approach are the potential for synergistic effects, the ability to target multiple biological pathways simultaneously, and the opportunity to overcome or delay the development of drug resistance. mdpi.commdpi.com

While specific studies on combination therapies involving this compound are not yet prevalent, the broader class of isoquinoline and quinolinone derivatives holds significant promise in this area. For instance, dihydroisoquinolinones have been identified as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. nih.gov Blocking this interaction can reactivate the p53 tumor suppressor pathway. A derivative of this class could potentially be combined with standard-of-care chemotherapies or other targeted agents to enhance apoptosis and inhibit tumor growth.

Recent advances have utilized artificial intelligence (AI) and machine learning (ML) models to predict synergistic drug combinations for complex diseases like pancreatic cancer. chemrxiv.org Such in silico methods could be applied to screen vast virtual libraries of dihydroisoquinolinone derivatives in combination with known anticancer drugs to identify novel, effective treatment regimens. chemrxiv.org The development of derivatives of this compound for use in combination therapies represents a promising strategy to enhance therapeutic efficacy and combat drug resistance. mdpi.com

Development of Novel Chemical Probes and Tools Based on this compound

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein. They are invaluable tools for elucidating biological pathways and validating new drug targets. nih.gov The properties that make a compound a good drug candidate, such as potency and selectivity, are also essential for a high-quality chemical probe. nih.gov

The dihydroisoquinolinone scaffold can be adapted to create such probes. By incorporating specific functionalities, the core structure can be transformed into a tool for chemical biology research. For example, sulfonyl fluoride-containing ligands based on an isoindoline (B1297411) scaffold (structurally related to dihydroisoquinolinone) have been developed as chemical probes to covalently engage the protein cereblon, a component of the E3 ubiquitin ligase complex. rsc.org This allows for detailed study of cereblon modulation.

Strategies for converting a scaffold like this compound into a chemical probe include:

Attaching Reporter Groups: A fluorescent dye or a biotin (B1667282) tag could be appended to a non-critical position of the molecule to allow for visualization or affinity purification of the target protein.

Introducing Photo-affinity Labels: Incorporating a group that becomes reactive upon exposure to UV light allows for the permanent, covalent labeling of the target protein, facilitating its identification.

Creating Covalent Inhibitors: As demonstrated with sulfonyl fluorides, adding a reactive group can convert a reversible binder into an irreversible one, which can be useful for mapping binding sites and studying target engagement. rsc.org

The development of such probes based on the this compound structure would enable a deeper understanding of its biological targets and mechanisms of action.

Unexplored Biological Targets and Therapeutic Areas for Dihydroisoquinolinone Scaffolds

While dihydroisoquinolinone derivatives have been explored for activities such as anticancer and antimicrobial effects, the full therapeutic potential of this scaffold is likely yet to be realized. nih.govarkat-usa.orgnih.gov The concept of privileged scaffolds suggests that these structures have the inherent ability to interact with a variety of biological targets. mdpi.com

Future research could focus on screening libraries of dihydroisoquinolinone derivatives against previously unexplored targets and in new therapeutic areas. Natural products continue to provide novel lead structures with greater structural diversity than many synthetic libraries, and a significant portion of the world's biodiversity remains untested for biological activity. nih.gov This highlights the potential for discovering new activities from scaffolds like dihydroisoquinolinone, which are present in nature.

Potential new directions could include:

Neurodegenerative Diseases: Given the activity of related THIQ compounds in this area, exploring dihydroisoquinolinone derivatives for targets involved in Alzheimer's, Parkinson's, or Huntington's disease is a logical next step. nih.gov

Inflammatory and Autoimmune Diseases: Many heterocyclic compounds play a role in modulating inflammatory pathways. Screening against key targets like kinases or cytokines involved in inflammation could uncover new leads.

Metabolic Disorders: Targets involved in diabetes, obesity, and other metabolic syndromes represent another major area of unmet medical need where these compounds could be tested.

Viral Infections: The pyrrolo[2,1-a]isoquinoline scaffold has shown antiviral activity, suggesting that simpler dihydroisoquinolinone cores could also be effective against a range of viral targets. researchgate.net

Systematic screening of diverse dihydroisoquinolinone libraries against a wide panel of biological assays will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic: What are the recommended synthetic routes for 7-Methyl-2,3-dihydroisoquinolin-3-one and its derivatives?

Methodological Answer:

The synthesis typically involves cyclization of substituted 2′-aminochalcones or functionalization of preformed dihydroisoquinolinone scaffolds. For example:

- Acylation: React 1,2-dihydroisoquinolin-3(4H)-one derivatives with acyl chlorides (e.g., acetyl or benzoyl chloride) in anhydrous dioxane using 4-dimethylaminopyridine (DMAP) and K₂CO₃ as catalysts. Purify via silica gel chromatography .

- Microwave-Assisted Synthesis: Use InCl₃ as a catalyst under microwave irradiation (360 W, 5 min) for rapid cyclization, achieving yields up to 63% .

- Phthalic Anhydride Coupling: React intermediates with phthalic anhydride in acetic acid to form fused-ring systems, followed by filtration and drying .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar dihydroisoquinolinone derivatives?

Methodological Answer:

Contradictions often arise from substituent effects (e.g., electron-withdrawing groups) or hydrogen bonding. Strategies include:

- X-ray Crystallography: Confirm absolute configuration and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) to validate NMR assignments .

- Comparative Analysis: Cross-reference ¹H/¹³C NMR shifts with structurally characterized analogs (e.g., 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one) to identify substituent-induced deviations .

- Computational Modeling: Use DFT calculations to predict chemical shifts and correlate with experimental data .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns (e.g., loss of acetyl or benzoyl groups) .

- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., singlet for methyl groups at δ ~2.6–2.7 ppm) and substituent-induced deshielding .

- Melting Point Analysis: Compare with literature values (±2°C tolerance) to assess purity .

Advanced: How to design experiments for evaluating the bioactivity of dihydroisoquinolinone derivatives (e.g., acetylcholinesterase inhibition)?

Methodological Answer:

- Enzyme Assays: Use Ellman’s method with acetylthiocholine iodide as a substrate. Measure inhibition kinetics (IC₅₀) and compare with donepezil as a positive control .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., 3-methylbenzoyl vs. 2-methoxybenzoyl) to identify critical pharmacophores .

- Molecular Docking: Simulate binding modes in acetylcholinesterase active sites (e.g., using AutoDock Vina) to prioritize synthetic targets .

Basic: What are common challenges in purifying dihydroisoquinolinone derivatives, and how are they addressed?

Methodological Answer:

- Low Solubility: Use mixed solvents (e.g., CH₂Cl₂/di-isopropylether) for crystallization .

- Co-Elution in Chromatography: Optimize mobile phases (e.g., ethyl acetate/hexane gradients) and employ preparative TLC for difficult separations .

- Byproduct Formation: Monitor reactions via TLC and quench intermediates promptly .

Advanced: How to optimize reaction conditions for low-yielding dihydroisoquinolinone syntheses?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., InCl₃, ZnCl₂) to enhance cyclization efficiency .

- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., dioxane) to stabilize transition states .

- Temperature Control: Use microwave irradiation to reduce reaction times from hours to minutes while maintaining yield .

Basic: What are the key stability considerations for storing dihydroisoquinolinone derivatives?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) and avoid aqueous workups unless necessary .

- Thermal Stability: Conduct accelerated degradation studies (40–60°C) to identify decomposition pathways .

Advanced: How to interpret conflicting bioactivity data across dihydroisoquinolinone analogs?

Methodological Answer:

- Dose-Response Curves: Ensure consistent molar concentrations and assay conditions (pH, temperature) .

- Off-Target Effects: Perform counter-screens (e.g., COX-2 inhibition assays) to rule out non-specific interactions .

- Meta-Analysis: Apply systematic review methodologies (e.g., Cochrane Handbook guidelines) to aggregate and reconcile data from disparate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.